2-Chloro-4-(4-hydroxyphenyl)benzoic acid
Description
2-Chloro-4-(4-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of chlorinated benzoic acids. It is characterized by the presence of a chlorine atom and a hydroxyphenyl group attached to the benzoic acid core.
Properties
IUPAC Name |
2-chloro-4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDLJZSXVOVMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688729 | |
| Record name | 3-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-30-9 | |
| Record name | 3-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-hydroxyphenyl)benzoic acid can be synthesized through a reaction between 4-hydroxybenzoic acid and chloroform. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium catalyst. The reaction conditions involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(4-hydroxyphenyl)benzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, such as quinones, hydroxybenzoic acids, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(4-hydroxyphenyl)benzoic acid is utilized in a wide range of scientific research applications:
Biochemistry: It is used to study the effects of chlorination on the structure and function of proteins and other macromolecules.
Physiology: Researchers use this compound to investigate the effects of chlorination on metabolic processes in the body.
Medicine: It has shown potential anti-inflammatory, anti-microbial, and anti-cancer properties, making it a candidate for therapeutic research.
Industry: The compound is used in the synthesis of various chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action of 2-Chloro-4-(4-hydroxyphenyl)benzoic acid is not fully understood. it is believed that the compound binds to certain proteins in the body, altering their structure and function. This binding can affect various physiological processes, including immune response, metabolism, and cellular signaling pathways. The compound’s anti-inflammatory, anti-microbial, and anti-cancer effects are thought to be mediated through these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Another chlorinated derivative of benzoic acid with similar structural features.
4-Chloro-2-(4-hydroxyphenyl)benzoic acid: A positional isomer with the chlorine and hydroxyphenyl groups in different positions.
2-Chloro-4-hydroxybenzoic acid: A simpler chlorinated benzoic acid without the hydroxyphenyl group.
Uniqueness
2-Chloro-4-(4-hydroxyphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a hydroxyphenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
